

In-Depth Technical Guide to SM-2470 for Research Applications

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Compound of Interest

Compound Name: SM-2470

Cat. No.: B1209344

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the research compound **SM-2470**, including its mechanism of action, sources for procurement, and relevant experimental data. **SM-2470** is identified as an $\alpha 1$ -adrenoceptor antagonist, demonstrating potential applications in cardiovascular and metabolic research.

Procurement of Research-Grade SM-2470

SM-2470 is available from several chemical suppliers that cater to the research and development community. Researchers can acquire this compound from the following sources:

- Sigma-Aldrich: Distributed under the Targetmol brand, **SM-2470** can be found on the Sigma-Aldrich website.^{[1][2]} They provide the compound with a purity of 99.05% and offer documentation such as a Certificate of Analysis (COA) and a Safety Data Sheet (SDS).^{[1][3]}
- TargetMol Chemicals Inc.: As the primary producer, TargetMol offers **SM-2470** directly and through its distributors.^{[1][4]} They provide various quantities for research purposes.
- CP Lab Safety: This supplier also lists **SM-2470**, with a purity of 95%, available in quantities such as 1 mg.
- Immunomart: **SM-2470** is available for purchase through Immunomart, which also provides a brief product description and references to relevant literature.^[5]

- Other Suppliers: The compound can also be sourced through platforms like ChemBK, which lists various suppliers, and from companies such as "源叶/Source leaf" mentioned on 仪器信息网.[6][7]

When purchasing, it is crucial to request and review the supplier's technical data sheet and certificate of analysis to ensure the compound's quality and purity for experimental use.

Physicochemical Properties and Data

SM-2470, with the CAS Number 99899-45-3, is chemically known as (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(bicyclo[2.2.2]oct-5-en-2-yl)methanone hydrochloride. [1]

Property	Value	Source
CAS Number	99899-45-3	[1]
Purity	99.05%	[1]
Physical Form	Solid	[1]
Storage Temperature	-20°C or -80°C	[1]

Pharmacological Profile and Mechanism of Action

SM-2470 is an $\alpha 1$ -adrenoceptor antagonist.[5] Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine and epinephrine.[6] The $\alpha 1$ -adrenergic receptors, upon activation, are primarily coupled to the Gq heterotrimeric G protein.[6]

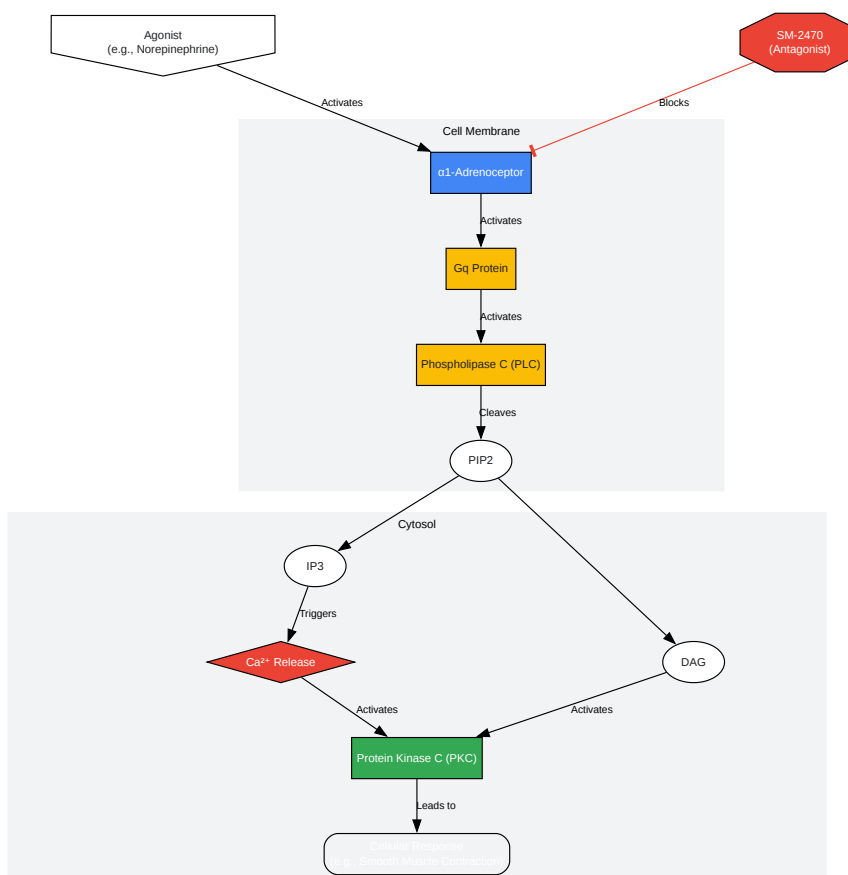
Signaling Pathway

As an antagonist, **SM-2470** blocks the downstream signaling cascade initiated by the binding of agonists to the $\alpha 1$ -adrenoceptor. This pathway is crucial in various physiological processes, including smooth muscle contraction.[6][8]

The binding of an agonist (like norepinephrine) to the $\alpha 1$ -adrenoceptor typically activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into

two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca^{2+}) into the cytosol. The increased intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.[6][7]

SM-2470 inhibits this cascade by preventing the initial receptor activation.



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Caption: Simplified signaling pathway of the α_1 -adrenoceptor and the inhibitory action of **SM-2470**.

Experimental Protocols

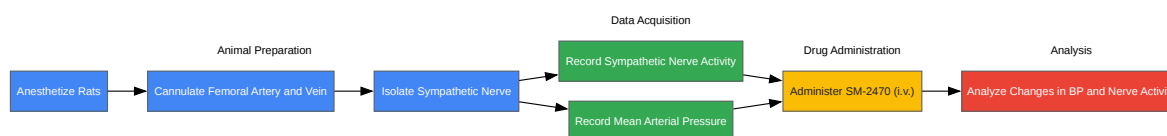
Detailed experimental protocols for **SM-2470** are primarily found in peer-reviewed research articles. The following methodologies are based on the available abstracts of key studies.

In Vivo Antihypertensive Activity Assessment

This protocol is based on the study by M. Yoshioka et al. (1988), which investigated the effect of **SM-2470** on sympathetic nerve activity in anesthetized rats.

Objective: To determine the effect of **SM-2470** on mean arterial pressure and sympathetic nerve activity.

Experimental Workflow:



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Caption: Workflow for in vivo assessment of **SM-2470**'s antihypertensive effects.

Methodology:

- **Animal Model:** Anesthetized rats are used for the experiment.
- **Surgical Preparation:** The femoral artery and vein are cannulated for blood pressure measurement and drug administration, respectively. A sympathetic nerve trunk is isolated and placed on electrodes for recording nerve activity.
- **Baseline Measurement:** Record baseline mean arterial pressure and sympathetic nerve activity.

- Drug Administration: Administer **SM-2470** intravenously at various doses (e.g., 10, 30, and 100 µg/kg).
- Data Recording: Continuously record mean arterial pressure and sympathetic nerve activity post-administration.
- Analysis: Analyze the dose-dependent effects of **SM-2470** on the recorded parameters.

In Vivo Hypcholesterolemic Activity Assessment

This protocol is based on a study investigating the influence of **SM-2470** on cholesterol metabolism in hypercholesterolemic rats.[\[4\]](#)[\[9\]](#)

Objective: To evaluate the effect of **SM-2470** on serum cholesterol levels and cholesterol absorption.

Methodology:

- Animal Model: Induce hypercholesterolemia in rats through diet or other established methods.
- Drug Administration: Administer **SM-2470** orally at various doses (e.g., 1-30 mg/kg) to the treatment group. A control group receives the vehicle.
- Blood Sampling: Collect blood samples at specified time points.
- Biochemical Analysis: Measure total serum cholesterol, VLDL + LDL-cholesterol, and HDL-cholesterol levels using standard enzymatic assays.
- Cholesterol Absorption (Dual Isotope Method):
 - Administer a mixture of radiolabeled cholesterol (e.g., ¹⁴C-cholesterol) and a non-absorbable marker (e.g., ³H-β-sitosterol) orally.
 - Collect feces for a set period and measure the ratio of the two isotopes to calculate the percentage of cholesterol absorbed.

- Data Analysis: Compare the serum lipid profiles and cholesterol absorption rates between the **SM-2470** treated group and the control group.

Summary of Quantitative Data

The following table summarizes the quantitative findings from the available research on **SM-2470**.

Parameter	Experimental Model	Treatment	Result	Reference
Mean Arterial Pressure	Anesthetized Rats	10, 30, 100 µg/kg i.v.	Dose-dependent reduction	Yoshioka et al., 1988
Total Serum Cholesterol	Hypercholesterolemic Rats	1-30 mg/kg	Significant inhibition of elevation	[4][9]
VLDL + LDL-Cholesterol	Hypercholesterolemic Rats	1-30 mg/kg	Significant inhibition of elevation	[4][9]
Intestinal Cholesterol Absorption	Rats (Dual Isotope Method)	10, 30 mg/kg	Inhibited	[4][9]
Mucosal Cholesterol Uptake	Rat Intestinal Ligated Loop	0.5-2.0 mg/mL in micellar solution	Dose-dependent inhibition	[4][9]

This guide provides a foundational understanding of **SM-2470** for research purposes. For more detailed experimental procedures and data, it is highly recommended to obtain the full-text research articles cited. Always adhere to laboratory safety protocols and institutional guidelines when handling and using research compounds.

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